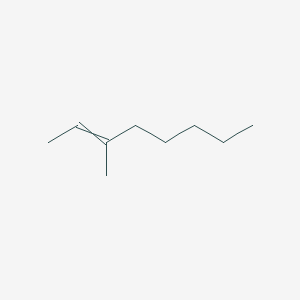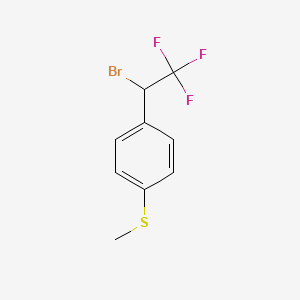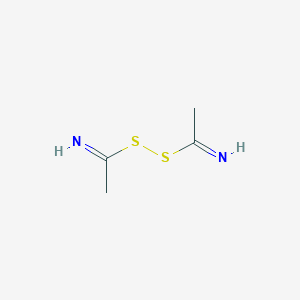
Ethanimidoylsulfanyl ethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidoylsulfanyl ethanimidothioate is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of both sulfur and nitrogen atoms within its structure, which contribute to its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanimidoylsulfanyl ethanimidothioate typically involves the reaction of thioacetamide with α-chloroethers of unsaturated C3-alcohols. The reaction is carried out in methanol at room temperature, leading to the formation of the target imidothioates in high yields . The reaction conditions are mild and do not require extreme temperatures or pressures, making the synthesis relatively straightforward.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanimidoylsulfanyl ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted ethanimidothioates.
Applications De Recherche Scientifique
Ethanimidoylsulfanyl ethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other sulfur-containing molecules.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanimidoylsulfanyl ethanimidothioate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can form covalent bonds with various biological molecules, leading to changes in their structure and function. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Ethanimidoylsulfanyl ethanimidothioate can be compared with other similar compounds, such as:
Thioacetamide: Shares the thioamide functional group but lacks the additional sulfur atom.
Thiourea: Contains both sulfur and nitrogen atoms but has a different structural arrangement.
Sulfonamides: Contain sulfur and nitrogen atoms but are structurally distinct and have different reactivity.
Uniqueness: this compound’s unique combination of sulfur and nitrogen atoms within its structure gives it distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications where specific interactions with sulfur and nitrogen atoms are required .
Propriétés
Numéro CAS |
112009-00-4 |
|---|---|
Formule moléculaire |
C4H8N2S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
ethanimidoylsulfanyl ethanimidothioate |
InChI |
InChI=1S/C4H8N2S2/c1-3(5)7-8-4(2)6/h5-6H,1-2H3 |
Clé InChI |
NURUNNDOXJWTOM-UHFFFAOYSA-N |
SMILES canonique |
CC(=N)SSC(=N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





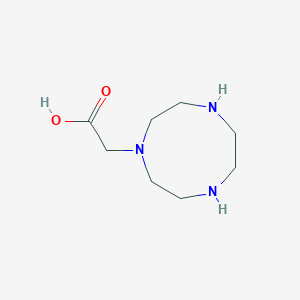
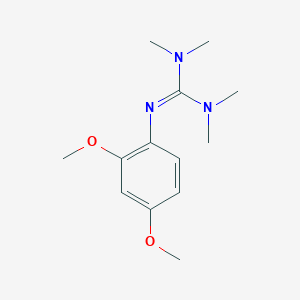

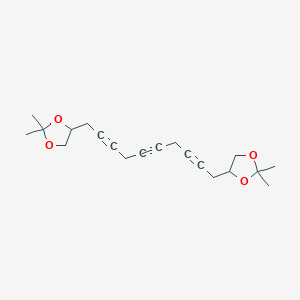
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

